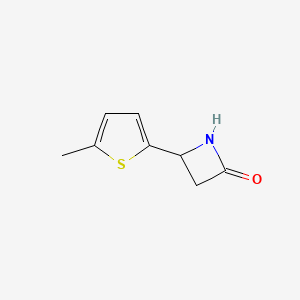
4-(5-Methylthiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylthiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol It belongs to the class of azetidin-2-ones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methylthiophene-2-carboxylic acid with an amine to form an amide intermediate, which is then cyclized to form the azetidin-2-one ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the azetidin-2-one ring to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-(5-Methylthiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, azetidin-2-ones are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(5-Methylthiophen-2-yl)azetidin-2-one is unique due to the presence of the 5-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C8H9NOS/c1-5-2-3-7(11-5)6-4-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |
InChI Key |
YWMCVRPCKYSION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)


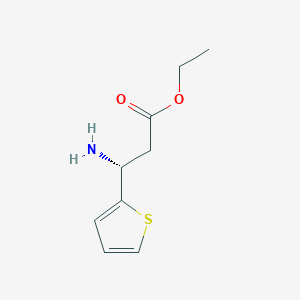
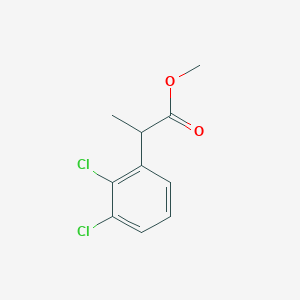
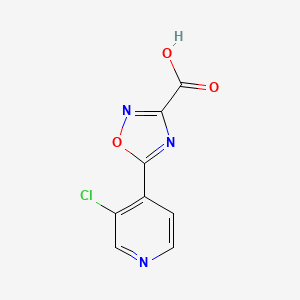
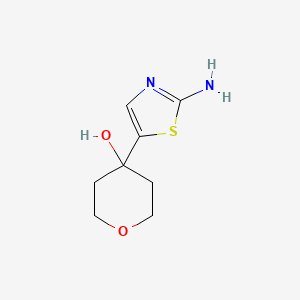
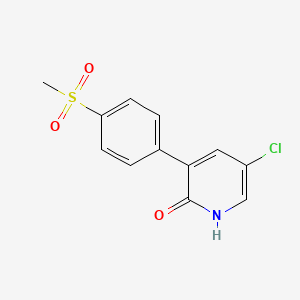

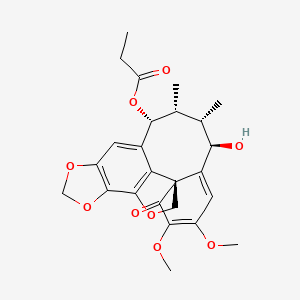
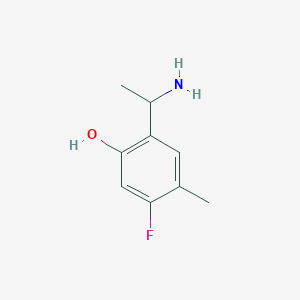
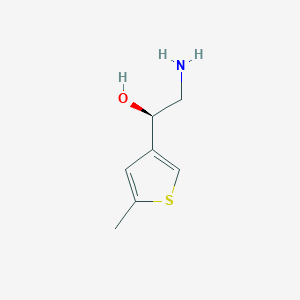
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
